2-(1-Fluorocyclobutyl)ethanesulfonyl chloride
Description
Properties
IUPAC Name |
2-(1-fluorocyclobutyl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)5-4-6(8)2-1-3-6/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUJODUGDSCDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCS(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride typically involves the reaction of 1-fluorocyclobutane with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group readily participates in nucleophilic substitution (S<sub>N</sub>2) reactions with amines, alcohols, and thiols. The fluorocyclobutyl group enhances electrophilicity at the sulfur center, accelerating these reactions.
Key Examples:
Mechanistic Insight :
-
The reaction proceeds via attack of the nucleophile on the electrophilic sulfur, displacing chloride.
-
Steric hindrance from the fluorocyclobutane ring slightly reduces reactivity compared to linear analogs (e.g., 2-fluoroethanesulfonyl chloride ).
Elimination Reactions
Under basic conditions, 2-(1-fluorocyclobutyl)ethanesulfonyl chloride can undergo elimination to form sulfene intermediates, which are highly reactive toward dienes or electron-rich aromatics.
Example :
-
Reaction with triethylamine in dichloromethane generates a sulfene intermediate, which reacts in situ with anthracene to form a Diels-Alder adduct (yield: 55%, ).
Mechanism :
Cross-Coupling Reactions
The compound serves as an electrophilic coupling partner in metal-catalyzed reactions. For example:
Suzuki-Miyaura Coupling:
| Conditions | Aryl Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 80°C | 4-Methoxyphenyl | Biaryl sulfone | 65% |
Notable Feature :
-
The fluorocyclobutane ring improves solubility in polar aprotic solvents, facilitating higher yields compared to non-fluorinated analogs.
Stability and Handling
Scientific Research Applications
a. Building Block for Synthesis
2-(1-Fluorocyclobutyl)ethanesulfonyl chloride serves as a versatile building block in organic synthesis. Its electrophilic properties enable it to react with nucleophiles, facilitating the formation of various complex molecules. It is particularly useful in the synthesis of sulfonamides and other sulfonyl-containing compounds, which are important in medicinal chemistry.
b. Reactions Involving Nucleophiles
The compound can undergo several reactions, including:
- Nucleophilic Substitution Reactions : It can react with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
- Coupling Reactions : It can be utilized in coupling reactions to form larger, more complex structures that are often required in drug development.
a. Development of Therapeutic Agents
Research indicates that compounds derived from this compound exhibit potential therapeutic activities, particularly as inhibitors of specific biological pathways. For example:
- Inhibition of Plasma Kallikrein : Certain derivatives have been studied for their ability to inhibit plasma kallikrein, which is implicated in conditions such as hereditary angioedema and diabetic macular edema . This highlights the compound's potential utility in treating diseases associated with abnormal blood coagulation.
b. Medicinal Chemistry Studies
Case studies have shown that modifications of this compound can lead to compounds with significant biological activity, including:
- Anticancer Properties : Research into bicyclo[1.1.0]butyl amides derived from this compound has identified potential androgen receptor antagonists for the treatment of prostate cancer .
- Neurological Applications : There are ongoing studies exploring its use in therapies for neurological disorders by targeting specific kinases involved in disease progression .
a. Polymer Chemistry
The sulfonyl group present in this compound allows it to be incorporated into polymeric materials, enhancing their properties:
- Elastomeric Products : The compound can be used to create elastomers with desirable heat resistance and chemical stability, suitable for applications such as seals and gaskets .
- Ion Exchange Resins : Its incorporation into polymer matrices can lead to materials that function effectively as ion exchange resins due to the presence of sulfonic acid groups .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Synthetic Organic Chemistry | Building block for sulfonamides | Versatile reactivity with nucleophiles |
| Pharmaceutical Development | Inhibitors for plasma kallikrein | Potential treatments for blood coagulation disorders |
| Material Science | Elastomer production; ion exchange resins | Enhanced stability and performance |
Mechanism of Action
The mechanism of action of 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride with two closely related sulfonyl chlorides: (1-Ethylcyclobutyl)methanesulfonyl chloride () and 2-Chloroethanesulfonyl chloride (–5). Key differentiating factors include molecular structure, physicochemical properties, reactivity, and hazards.
Table 1: Structural and Physicochemical Comparison
Reactivity and Stability
Hydrolytic Stability :
- The cyclobutane ring in the fluorinated compound introduces steric hindrance and ring strain, which may slow hydrolysis compared to the linear 2-Chloroethanesulfonyl chloride. However, fluorine’s electronegativity could partially counteract this effect by polarizing the sulfonyl chloride group.
Thermal Stability :
- The fluorocyclobutyl group may improve thermal stability relative to 2-Chloroethanesulfonyl chloride, which decomposes at elevated temperatures to release toxic gases (e.g., HCl, SOₓ) . Fluorine’s strong C-F bond could mitigate similar decomposition pathways.
Hazard Profile
Toxicity and Irritation :
- 2-Chloroethanesulfonyl chloride is a severe irritant to the eyes, skin, and respiratory tract . The fluorinated analog may exhibit milder irritation due to fluorine’s lower reactivity compared to chlorine, though direct data are lacking.
- Both compounds likely require strict personal protective equipment (PPE), including gloves and ventilation .
Combustibility :
- 2-Chloroethanesulfonyl chloride is combustible (flash point: 110°C) and produces toxic gases (e.g., HCl) upon combustion . The fluorinated compound’s flammability is uncertain but may be reduced due to fluorine’s flame-retardant properties.
Environmental and Handling Precautions :
- 2-Chloroethanesulfonyl chloride reacts violently with water and strong bases . The fluorinated compound may exhibit similar reactivity, necessitating anhydrous storage conditions.
- Cyclic substituents in the fluorinated compound could increase persistence in the environment compared to linear analogs.
Biological Activity
2-(1-Fluorocyclobutyl)ethanesulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a fluorinated cyclobutane ring. Its molecular structure suggests potential applications in medicinal chemistry, particularly due to the reactivity of the sulfonyl chloride group, which can participate in nucleophilic substitution reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical formula:
- Molecular Formula : CHClFOS
Key Properties :
- Molecular Weight : 174.63 g/mol
- Density : Approximately 1.059 g/mL at 25 °C
- Boiling Point : 146.8 °C
The biological activity of this compound primarily arises from its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity is crucial for its potential application as a pharmacophore in drug development. The sulfonyl chloride group acts as an electrophile, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols, resulting in various biologically active derivatives.
1. Interaction with Biological Macromolecules
Research indicates that this compound can interact with proteins and other biomolecules, potentially modifying their functions. These interactions are often studied using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate structural changes upon reaction with biomolecules.
2. Potential Therapeutic Applications
The unique structural features of this compound suggest several therapeutic applications:
- Antimicrobial Agents : Sulfonamide derivatives are known for their antibacterial properties. The reactivity of this compound could lead to new antimicrobial agents.
- Cancer Therapy : The fluorinated cyclobutane structure may enhance selectivity towards cancer cells, making it a candidate for targeted therapies.
- Neurological Disorders : Given the role of fluorinated compounds in modifying biological activity, there is potential for developing treatments for neurological conditions .
Q & A
Basic Research Questions
Q. What critical safety precautions should be prioritized when handling 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride in laboratory settings?
- Methodological Answer :
- Use local exhaust ventilation or enclosed systems to minimize inhalation exposure, as sulfonyl chlorides are respiratory irritants .
- Wear chemical-resistant gloves (e.g., nitrile or neoprene) and safety goggles to prevent skin/eye contact, which can cause severe burns .
- Store the compound in tightly sealed containers under inert gas (e.g., nitrogen) in a cool, dry environment to avoid hydrolysis or decomposition .
- Avoid contact with water, strong bases, and oxidizing agents due to risk of violent reactions .
Q. How should researchers design experiments to minimize decomposition of this compound during synthesis or storage?
- Methodological Answer :
- Conduct reactions under anhydrous conditions using dried solvents and inert atmospheres (e.g., argon glovebox) .
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR to detect early signs of degradation.
- For storage, add molecular sieves (3Å) to containers and perform periodic FT-IR analysis to check for sulfonic acid formation (indicative of hydrolysis) .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm the fluorocyclobutyl group’s integrity (expected δ: -180 to -220 ppm for fluorinated alkanes) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, S, and Cl percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for fluorinated sulfonyl chlorides?
- Methodological Answer :
- Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N vs. air) to assess decomposition pathways .
- Compare results with structurally similar compounds (e.g., 2,2,2-trifluoroethanesulfonyl chloride, CAS 1648-99-3) to identify substituent effects on stability .
- Publish raw DSC/TGA data with detailed experimental conditions (heating rate, sample mass) to enable cross-study validation.
Q. What mechanistic insights can guide the optimization of nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Use kinetic isotope effects (KIE) or DFT calculations to probe the transition state of sulfonylation reactions, particularly the role of the fluorocyclobutyl group in steric/electronic modulation.
- Conduct competition experiments with varying nucleophiles (e.g., amines vs. alcohols) to map reactivity trends.
- Monitor byproducts via LC-MS to identify intermediates (e.g., sulfonic acids from hydrolysis) and adjust reaction conditions accordingly .
Q. How should researchers address discrepancies in bioactivity data for sulfonyl chloride derivatives in medicinal chemistry studies?
- Methodological Answer :
- Validate compound purity using HPLC-UV/ELSD and exclude batches with >2% impurities.
- Perform dose-response assays across multiple cell lines to differentiate compound-specific effects from assay artifacts.
- Use molecular docking simulations to assess whether the fluorocyclobutyl group enhances target binding vs. off-target interactions.
Key Recommendations for Researchers
- Always cross-reference synthetic protocols with safety data sheets for analogous compounds (e.g., 2-chloroethanesulfonyl chloride) .
- Publish full experimental details (e.g., inert gas flow rates, solvent drying methods) to improve reproducibility.
- Collaborate with computational chemists to predict reactivity and stability trends for novel fluorinated sulfonyl chlorides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
